molecular formula C12H14N4O2 B10906105 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitroaniline

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitroaniline

Cat. No.: B10906105
M. Wt: 246.27 g/mol
InChI Key: PPGLUSIOTNPYQA-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitroaniline is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a nitro group, and a methylated aniline moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitroaniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    N-Methylation: The pyrazole derivative is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Coupling with Nitroaniline: The final step involves the coupling of the N-methylated pyrazole with 4-nitroaniline using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Coupling: EDCI or DCC as coupling agents.

Major Products

    Reduction: Formation of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-aminoaniline.

    Substitution: Formation of various substituted pyrazole derivatives.

    Coupling: Formation of complex aromatic compounds.

Scientific Research Applications

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole: A simpler pyrazole derivative without the nitroaniline moiety.

    4-Nitroaniline: Contains the nitro group but lacks the pyrazole ring.

    N-Methyl-4-nitroaniline: Similar structure but without the pyrazole ring.

Uniqueness

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitroaniline is unique due to the combination of the pyrazole ring and the nitroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-nitroaniline

InChI

InChI=1S/C12H14N4O2/c1-14(8-10-7-13-15(2)9-10)11-3-5-12(6-4-11)16(17)18/h3-7,9H,8H2,1-2H3

InChI Key

PPGLUSIOTNPYQA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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